molecular formula C18H17FN8 B580122 2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine CAS No. 1702271-98-4

2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine

Cat. No.: B580122
CAS No.: 1702271-98-4
M. Wt: 364.4 g/mol
InChI Key: SFSNNJQOHCEUSA-UHFFFAOYSA-N
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Description

2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine, also known as this compound, is a useful research compound. Its molecular formula is C18H17FN8 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine is a novel derivative belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C23H18FN9
  • Molecular Weight : 439.45 g/mol
  • CAS Number : 428854-23-3

Anticancer Activity

Research has indicated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. A study demonstrated that a related compound with this scaffold showed high inhibitory activity against various tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer) cells. The IC50 values were notably low, indicating potent activity:

CompoundCell LineIC50 (µM)
1aA5492.24
DoxorubicinA5499.20
1dMCF-71.74

The flow cytometric analysis of the A549 cells treated with compound 1a revealed that it significantly induced apoptosis at concentrations as low as 2 µM. The percentage of apoptotic cells ranged from 25.1% to 41.0%, compared to only 5.1% in the control group .

The mechanism by which these compounds exert their anticancer effects appears to involve the induction of apoptosis in cancer cells. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is critical for this activity, as modifications to this structure resulted in decreased efficacy against tumor cells .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that derivatives of pyrazolo[3,4-d]pyrimidine also possess antimicrobial activity. Recent studies have focused on synthesizing pleuromutilin derivatives containing this moiety, which demonstrated enhanced antibacterial effects against strains like MRSA (Methicillin-resistant Staphylococcus aureus). For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against MRSA .

Case Studies and Research Findings

Several key studies have explored the biological activity of compounds similar to This compound :

  • Antitumor Study : A study evaluated the anticancer effects of a pyrazolo[3,4-d]pyrimidine derivative and found that it could significantly inhibit cell proliferation across multiple cancer cell lines with promising IC50 values .
  • Antimicrobial Evaluation : Another investigation into pleuromutilin derivatives indicated that introducing a pyrazolo[3,4-d]pyrimidine moiety could enhance antibacterial activity significantly compared to their parent compounds .

Properties

CAS No.

1702271-98-4

Molecular Formula

C18H17FN8

Molecular Weight

364.4 g/mol

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-N-methylpyrimidine-4,5,6-triamine

InChI

InChI=1S/C18H17FN8/c1-22-14-15(20)24-17(25-16(14)21)13-11-6-4-8-23-18(11)27(26-13)9-10-5-2-3-7-12(10)19/h2-8,22H,9H2,1H3,(H4,20,21,24,25)

InChI Key

SFSNNJQOHCEUSA-UHFFFAOYSA-N

SMILES

CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N

Canonical SMILES

CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N

Synonyms

Riociguat Impurity VI

Origin of Product

United States

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